molecular formula C15H31NOSi B14163708 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine CAS No. 923560-99-0

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine

Cat. No.: B14163708
CAS No.: 923560-99-0
M. Wt: 269.50 g/mol
InChI Key: CYGDXHRBLCJHIW-UHFFFAOYSA-N
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Description

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is an organosilicon compound characterized by the presence of cyclohexyl groups, an ethyl group, and a methoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine typically involves the reaction of cyclohexylmagnesium bromide with ethylmethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger-scale reactors and more efficient purification methods. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as a component in novel drug formulations.

    Industry: Utilized in the production of specialty materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine involves its interaction with molecular targets through its silicon atom. The compound can form stable bonds with various functional groups, allowing it to participate in a range of chemical reactions. The pathways involved in its mechanism of action include the formation of silanol and silane derivatives, which can further react to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dicyclohexylethane: Similar in structure but lacks the silicon atom and methoxy group.

    1-Ethynyl-1-cyclohexanol: Contains a cyclohexyl group and an ethynyl group but differs in its functional groups and overall structure.

Uniqueness

1,1-Dicyclohexyl-N-ethyl-1-methoxysilanamine is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to similar carbon-based compounds

Properties

CAS No.

923560-99-0

Molecular Formula

C15H31NOSi

Molecular Weight

269.50 g/mol

IUPAC Name

N-[dicyclohexyl(methoxy)silyl]ethanamine

InChI

InChI=1S/C15H31NOSi/c1-3-16-18(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-16H,3-13H2,1-2H3

InChI Key

CYGDXHRBLCJHIW-UHFFFAOYSA-N

Canonical SMILES

CCN[Si](C1CCCCC1)(C2CCCCC2)OC

Origin of Product

United States

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